1,3,6-Trimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione
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Overview
Description
1,3,6-Trimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione is a complex organic compound featuring a pyrimidine core substituted with methyl groups and a sulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3,6-trimethylpyrimidine-2,4-dione with 4-methylpiperidine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1,3,6-Trimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Trimethyl-5-(4-methylpiperidin-1-yl)pyrimidine-2,4-dione: Lacks the sulfonyl group, which may result in different chemical properties and biological activities.
1,3,6-Trimethyl-5-(4-ethylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione: Substitution of the methyl group with an ethyl group can affect the compound’s steric and electronic properties.
Uniqueness
1,3,6-Trimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonyl group, in particular, can enhance the compound’s ability to interact with biological targets and improve its solubility in various solvents.
Properties
IUPAC Name |
1,3,6-trimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-9-5-7-16(8-6-9)21(19,20)11-10(2)14(3)13(18)15(4)12(11)17/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWGGMRXZGUASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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